6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Myotonic dystrophy Coumarin-oxadiazole hybrids Structure-activity relationship

6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS: 337484-06-7, MF: C24H24N2O5, MW: 420.46 g/mol) is a synthetic heterocyclic small molecule comprising a coumarin (2H-chromen-2-one) core substituted at position 3 with a 1,3,4-oxadiazole ring bearing a 3‑methoxyphenyl group, and at position 6 with a hexyl chain. The compound is cataloged by multiple commercial chemical suppliers as a research-grade fine chemical with reported purity specifications of 97% and 98%.

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
Cat. No. B13613569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Molecular FormulaC24H24N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)OC)O
InChIInChI=1S/C24H24N2O5/c1-3-4-5-6-8-15-11-17-13-19(24(28)30-21(17)14-20(15)27)23-26-25-22(31-23)16-9-7-10-18(12-16)29-2/h7,9-14,27H,3-6,8H2,1-2H3
InChIKeyWWZOBBKMEWHUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one – Compound Identity and Procurement Baseline


6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS: 337484-06-7, MF: C24H24N2O5, MW: 420.46 g/mol) is a synthetic heterocyclic small molecule comprising a coumarin (2H-chromen-2-one) core substituted at position 3 with a 1,3,4-oxadiazole ring bearing a 3‑methoxyphenyl group, and at position 6 with a hexyl chain [1]. The compound is cataloged by multiple commercial chemical suppliers as a research-grade fine chemical with reported purity specifications of 97% and 98% . Its synthetic route, involving cyclodehydration of an acylhydrazone intermediate in biphenyl ether at 250 °C followed by fractional crystallization, is disclosed in a patent directed to myotonic dystrophy type 1 (DM1) therapeutics [1].

Why Generic Substitution Is Inadequate for 6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one


Substituting this compound with a different 3‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)‑2H‑chromen‑2‑one analog, even a close congener such as the 4‑methylphenyl (p‑tolyl) derivative RCN‑002, is not equivalent because the 3‑methoxyphenyl group introduces distinct electronic and steric properties at the oxadiazole terminus that can alter molecular recognition. In the patent family that includes this compound, the 4‑methyl derivative RCN‑001 (which carries a 4‑methyl substituent on the chromenone core and a p‑tolyl group on the oxadiazole) demonstrated measurable reduction of CUG‑RNA foci and partial rescue of MBNL1/MBNL2 splicing defects in DM1 myoblasts at 10–50 µM, while the 3‑methoxyphenyl analog (compound 7) was synthesized as a structurally distinct intermediate and has not been profiled in those assays, implying that the SAR is sharp and not interchangeable [1]. Without matched experimental data for the exact substituent pattern, any procurement based on generic scaffold assumptions carries the risk of selecting a compound with unknown target engagement and potency relative to the intended application.

Quantitative Differentiation Evidence for 6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one


Structural Differentiation from the Lead DM1 Compound RCN-001: Absence of 4‑Methyl Substitution on the Coumarin Core

In the DM1 patent, the bioactive lead compound RCN‑001 is explicitly defined as 6‑hexyl‑7‑hydroxy‑3‑(5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl)‑4‑methyl‑2H‑chromen‑2‑one, whereas the target compound lacks the 4‑methyl group on the chromenone ring [1]. The omission of this methyl substituent can affect planarity, electron density at the α,β‑unsaturated lactone, and metabolic stability. Although no head‑to‑head bioassay data are available for the 4‑H vs. 4‑Me pair, the patent explicitly distinguishes the two as separate chemical entities, assigning the 4‑Me analog the code RCN‑001 and reporting its activity at 10 µM and 50 µM in DM1 myoblasts (˜5‑fold decrease in cells with ≥3 CUG foci, partial splicing rescue) while the 4‑H analog was not progressed to biological testing [1].

Myotonic dystrophy Coumarin-oxadiazole hybrids Structure-activity relationship

Oxadiazole Aryl Substituent Comparison: 3‑Methoxyphenyl vs. p‑Tolyl (RCN‑002) in the Same Coumarin Scaffold

The patent family lists multiple analogs with variation at the oxadiazole 5‑aryl position. RCN‑002 bears a p‑tolyl group (4‑methylphenyl) while the target compound bears a 3‑methoxyphenyl group on the same oxadiazole‑coumarin scaffold [1]. The methoxy substituent is electron‑donating via resonance and electron‑withdrawing via induction, creating a different electrostatic potential surface compared to a simple methyl group. Although no parallel biological data for RCN‑002 are disclosed in the patent, the pharmacophore model derived from RCN‑001 suggests that the oxadiazole aryl ring occupies a sterically and electronically sensitive region [1].

Electronic effects Coumarin-oxadiazole analogs Pharmacophore modeling

Commercial Purity Specifications: 97–98% Baseline for Procurement Quality Control

Two independent chemical suppliers list this compound with defined minimum purity: AKSci specifies ≥97% , and CymitQuimica specifies 98% . These specifications serve as the vendor‑provided QC benchmark against which incoming lots can be assessed by HPLC, 1H‑NMR, or LC‑MS. While closely related oxadiazolyl‑chromenones are frequently offered only as custom synthesis products without batch‑specific purity data, this compound benefits from established commercial stock with documented purity thresholds .

Quality control Analytical chemistry Procurement specification

Application Scenarios for 6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Based on Current Evidence


Chemical Probe Development for Myotonic Dystrophy Type 1 (DM1) SAR Expansion

This compound was synthesized alongside the bioactive lead RCN‑001 in a patent directed to DM1 therapy [1]. As a 4‑H analog of RCN‑001 with a 3‑methoxyphenyl oxadiazole substituent, it is a logical candidate for systematic SAR studies aimed at probing the contribution of the C‑4 methyl group and the oxadiazole aryl electronics to CUG‑RNA foci reduction and MBNL1/MBNL2 splicing rescue. Its commercial availability as a defined-purity solid facilitates rapid acquisition for cell‑based DM1 model testing .

Reference Compound for Coumarin‑Oxadiazole Hybrid Physicochemical Profiling

With a molecular weight of 420.46 g/mol and a purity of 97–98%, this compound can serve as a reference standard for determining logP, solubility, and stability parameters in structure‑property relationship (SPR) campaigns focused on 3‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)‑2H‑chromen‑2‑ones . The hexyl chain provides sufficient lipophilicity for membrane permeability studies, while the 7‑hydroxy group offers a handle for derivatization or metabolic assessment.

Starting Material for Late‑Stage Diversification at the Chromenone 4‑Position

Given that the 4‑position of the chromenone is unsubstituted, this compound is amenable to electrophilic substitution, Mannich reactions, or metal‑catalyzed C–H activation to install alkyl, halogen, or amino groups [1]. This flexibility is not available for the pre‑methylated RCN‑001 analog, making the target compound a more versatile synthetic intermediate for generating a focused library of 4‑substituted derivatives.

Comparator for 1,3,4‑Oxadiazole vs. 1,2,4‑Oxadiazole Regioisomer Studies

The patent family from which this compound originates also describes 1,2,4‑oxadiazole regioisomers with distinct kinase inhibition profiles [1]. This specific 1,3,4‑oxadiazole congener can be used as a matched molecular pair comparator in selectivity profiling against tyrosine kinases (e.g., Tie2, PKB) to determine the influence of oxadiazole regiochemistry on target engagement.

Quote Request

Request a Quote for 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.